Alpha-Cypermethrin

Description

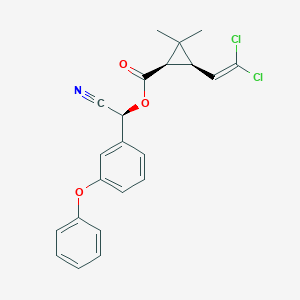

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-NSHGMRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274146 | |

| Record name | RU 24501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 0.07 mm Hg | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/ml @ 20 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellowish brown semisolid mass., Colorless crystals | |

CAS No. |

65731-84-2, 67375-30-8, 72204-44-5 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65731-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065731842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cypermethrin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067375308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 24501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN, S(1R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TF5M1O25X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W8X078CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78-81 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis and Commercial Production of Alpha-Cypermethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cypermethrin, a highly active synthetic pyrethroid insecticide, is a cornerstone of modern crop protection and public health pest control. As a stereoisomerically enriched form of cypermethrin, its synthesis and commercial production necessitate a sophisticated understanding of stereoselective chemistry and process optimization. This technical guide provides a comprehensive overview of the core methodologies employed in the industrial synthesis of this compound, detailing the requisite chemical precursors, reaction pathways, and purification techniques. Experimental protocols for key synthetic stages are provided, alongside quantitative data to inform process development and optimization. Diagrams illustrating the synthetic workflow are included to facilitate a clear understanding of the logical relationships between the production steps.

Introduction

This compound is a racemic mixture of two of the eight stereoisomers of cypermethrin: (1R,3R)-cis-S and (1S,3S)-cis-R.[1][2] This specific isomeric composition is responsible for its enhanced insecticidal activity compared to the unrefined cypermethrin mixture.[2] The industrial production of this compound is a multi-step process that begins with the synthesis of two key intermediates: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (DV-acid chloride) and α-cyano-3-phenoxybenzyl alcohol.[1][3] These precursors are then reacted to form a technical mixture of cypermethrin isomers, from which this compound is isolated and purified through a process of epimerization and selective crystallization.

Commercial Production Workflow

The commercial production of this compound can be systematically divided into three principal stages: the synthesis of the acidic and alcoholic intermediates, their subsequent esterification to form technical grade cypermethrin, and the final isomeric enrichment to yield this compound.

Synthesis of Key Intermediates

Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (DV-Acid Chloride)

The synthesis of DV-acid chloride is a critical step, beginning with the formation of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride

-

Reaction Setup: In a suitable reaction flask, create a slurry of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 equivalent) with a portion of thionyl chloride (3.0 equivalents total).

-

Addition: Under a nitrogen atmosphere, add the remaining thionyl chloride dropwise to the stirred slurry.

-

Reaction: Continue stirring the reaction mixture at ambient temperature overnight.

-

Purification: The crude product is purified by distillation under reduced pressure (e.g., 66-67 °C at 0.5 mm Hg) to yield the final DV-acid chloride.

| Parameter | Value | Reference |

| Reactants | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, Thionyl chloride | |

| Molar Ratio | 1 : 3 | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | Overnight | |

| Purity of Product | 98% |

Table 1: Quantitative data for the synthesis of DV-acid chloride.

Synthesis of α-Cyano-3-phenoxybenzyl alcohol

This intermediate is synthesized from 3-phenoxybenzaldehyde through a cyanohydrin formation reaction. For stereoselective synthesis, enzymatic or chiral auxiliary-based methods can be employed.

Experimental Protocol: Synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol

-

Reaction Mixture: To a solution of (S)-α-cyano-3-phenoxybenzyl (R)-N-1-(1-naphthyl)ethylcarbamate (1.0 equivalent) in dry benzene under a nitrogen atmosphere, add triethylamine (1.1 equivalents).

-

Reagent Addition: Immediately follow with the addition of trichlorosilane (1.06 equivalents).

-

Heating: Heat the reaction mixture at 50°C for 3 hours.

-

Work-up and Purification: After the reaction, the mixture is worked up and purified. The more polar band on a thin-layer chromatography (TLC) plate is extracted with trichloromethane to yield (S)-α-cyano-3-phenoxybenzyl alcohol.

| Parameter | Value | Reference |

| Starting Material | (S)-α-cyano-3-phenoxybenzyl (R)-N-1-(1-naphthyl)ethylcarbamate | |

| Reagents | Triethylamine, Trichlorosilane | |

| Solvent | Dry Benzene | |

| Reaction Temperature | 50°C | |

| Reaction Time | 3 hours |

Table 2: Quantitative data for the stereoselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol.

Esterification and Isomeric Enrichment

The two key intermediates are reacted to form a mixture of cypermethrin isomers. This technical grade product then undergoes an epimerization and crystallization process to isolate the desired this compound.

Experimental Protocol: this compound Synthesis by Isomerization and Crystallization

-

Dissolution: Dissolve technical grade cypermethrin in a suitable solvent such as n-hexane.

-

Isomerization: Heat the solution to 45°C with stirring. After cooling to room temperature, add a catalyst for epimerization, such as guanidine carbonate, at 15°C. Introduce seed crystals of this compound to initiate crystallization.

-

Crystallization: Maintain the temperature at 15°C for 24 hours. Subsequently, gradually cool the mixture to 13°C and hold for another 24 hours, and then further cool to 11°C for 48 hours.

-

Isolation and Purification: Following the reaction, add an alkane solvent and cool the mixture to 5°C for 24 hours to ensure complete crystallization. The resulting crystals are collected by filtration, washed, and neutralized to yield this compound.

| Parameter | Value | Reference |

| Starting Material | Technical Grade Cypermethrin | |

| Solvent | n-Hexane | |

| Catalyst | Guanidine Carbonate | |

| Initial Isomerization Temperature | 45°C | |

| Crystallization Temperature Profile | 15°C (24h) -> 13°C (24h) -> 11°C (48h) | |

| Final Crystallization Temperature | 5°C (24h) |

Table 3: Quantitative data for the isomerization and crystallization of this compound.

Quantitative Data Summary

| Product Specification | Value | Reference |

| Purity (Technical Grade) | > 95% | |

| (1R Cis) R and (1S Cis) S isomers | < 3.5% | |

| Trans isomers | < 1.0% | |

| Moisture Content | < 0.25% | |

| Alkalinity (as NaOH) | < 0.25% | |

| Melting Point | 78-81°C | |

| Boiling Point | 200°C |

Table 4: Typical specifications for technical grade this compound.

Conclusion

The synthesis and commercial production of this compound is a well-established yet chemically intricate process. The efficiency and economic viability of the production are highly dependent on the successful synthesis of the key intermediates and the precise control of the final isomerization and crystallization steps. This guide has provided a detailed overview of the core synthetic pathways, offering valuable insights and practical protocols for researchers and professionals in the field of pesticide development and manufacturing. Further research and development in catalytic systems and stereoselective synthesis may lead to even more efficient and environmentally benign production methods in the future.

References

Alpha-Cypermethrin and the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of alpha-cypermethrin, a type II pyrethroid insecticide, on the central nervous system (CNS). It synthesizes findings from numerous studies to detail its mechanisms of action, downstream cellular and molecular consequences, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The primary neurotoxic effect of this compound, like other type II pyrethroids, is the disruption of voltage-gated sodium channel (VGSC) function in neurons.[1][2][3][4] this compound binds to the alpha subunit of these channels, causing a significant delay in their inactivation and a shift in their activation to a more hyperpolarized state.[1] This leads to a prolonged influx of sodium ions into the neuron following an action potential. The result is a state of neuronal hyperexcitability, characterized by repetitive firing of action potentials, which underlies the acute signs of toxicity.

Caption: Primary mechanism of this compound neurotoxicity.

Secondary and Downstream Effects on the CNS

Beyond its primary action on VGSCs, this compound induces a cascade of secondary effects that contribute to its overall neurotoxicity. These include modulation of other ion channels, disruption of neurotransmitter systems, induction of oxidative stress, neuroinflammation, and ultimately, neuronal apoptosis.

Modulation of Other Ion Channels and Receptors

This compound's effects are not limited to sodium channels. It also modulates other ion channels, including voltage-gated calcium and chloride channels. It has been shown to inhibit GABA-gated chloride channels, reducing the inhibitory tone in the CNS and contributing to hyperexcitability. Furthermore, it can alter the activity of glutamate and acetylcholine receptors and inhibit adenosine triphosphatases (ATPases).

Disruption of Neurotransmitter Systems

This compound significantly alters the levels of several key neurotransmitters in the brain.

-

GABA: Studies have shown that this compound can decrease the levels of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This reduction in GABAergic signaling contributes to the observed hyperexcitability and convulsions.

-

Dopamine: The dopaminergic system is also a target. This compound can modulate dopamine levels, and its ability to induce oxidative stress in dopaminergic neurons has led to its investigation as a potential environmental factor in Parkinson's disease-like neurodegeneration.

-

Serotonin and Norepinephrine: Research indicates that this compound can act as a serotonin reuptake stimulator and a norepinephrine reuptake inhibitor, leading to increased extracellular levels of these neurotransmitters in brain regions like the hippocampus and cortex.

Oxidative Stress

A significant mechanism of this compound-induced neurotoxicity is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. This can lead to damage to vital cellular components, including lipids, proteins, and DNA. The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid content. Chronic exposure can lead to an imbalance in the antioxidant defense system, with observed decreases in the activity of enzymes like superoxide dismutase (SOD) and catalase.

Neuroinflammation

This compound exposure can trigger a neuroinflammatory response in the CNS. This is characterized by the activation of microglia and astrocytes, the resident immune cells of the brain. Activated glial cells release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can exacerbate neuronal damage. This inflammatory cascade is often mediated by signaling pathways such as NF-κB.

Neuronal Apoptosis

The culmination of these cytotoxic events is often neuronal apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in various neuronal cell types, including cortical neurons. This process involves the activation of caspase cascades (e.g., caspase-3), alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and DNA fragmentation.

Caption: Downstream signaling pathways of this compound neurotoxicity.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of this compound on the CNS.

Table 1: Effects on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Dose of this compound | Effect | Reference |

| Cerebellum | GABA | 145 mg/kg (oral, single) | Significant decrease (P<0.01) | |

| Rest of Brain | GABA | 145 mg/kg (oral, single) | Significant decrease (P<0.01) | |

| Ventral Hippocampus | Serotonin | 25 mg/kg (oral, single) | Increased extracellular levels (up to 105%) | |

| Ventral Hippocampus | Norepinephrine | 25 mg/kg (oral, single) | Increased extracellular levels (up to 450%) |

Table 2: Effects on Markers of Oxidative Stress and Apoptosis

| Cell Type/Tissue | Marker | Concentration/Dose | Effect | Reference |

| SH-SY5Y cells | ROS Production | 5 µM | 24% increase | |

| SH-SY5Y cells | Caspase 3/7 Activity | Concentration-dependent | Increase | |

| SH-SY5Y cells | Bax/Bcl-2 ratio | Not specified | Increased | |

| Rat Brain | Glutathione Peroxidase (GPx) | 2.186 µg/kg to 0.786 mg/kg/day | Significant increase in activity (p < 0.0001) | |

| Rat Hippocampus | Brain-Derived Neurotrophic Factor (BDNF) | 2 and 4 mg/kg/day (30 days) | Decreased expression | |

| Rat Hippocampus | IL-1β and TNF-α mRNA | 2 and 4 mg/kg/day (30 days) | Increased expression |

Experimental Protocols

This section details common methodologies used to investigate the neurotoxic effects of this compound.

In Vitro Cytotoxicity Assessment (LDH Assay)

This protocol assesses cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1 µM to 200 µM). Include a vehicle control (e.g., DMSO ≤ 0.1%).

-

Exposure: Replace the medium with the prepared dilutions and incubate for 24, 48, or 72 hours. Include untreated cells (negative control) and a maximum LDH release control (lysis with 1% Triton X-100).

-

LDH Assay: Centrifuge the plate. Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to quantify intracellular ROS levels.

-

Cell Line: HT22 hippocampal neuronal cells.

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA).

-

Procedure:

-

Cell Seeding: Seed HT22 cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well.

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified time.

-

Probe Loading: Wash cells with a balanced salt solution (e.g., HBSS) and incubate with H2DCF-DA probe in the dark.

-

Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader. An increase in fluorescence indicates higher ROS levels.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Type: Primary cortical neurons.

-

Procedure:

-

Cell Culture and Treatment: Culture primary neurons and treat with an appropriate concentration of this compound for a specified duration (e.g., 24 hours).

-

Fixation: Fix the cells with a paraformaldehyde solution.

-

Permeabilization: Permeabilize the cells to allow entry of the labeling solution.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled nucleotides, according to the manufacturer's protocol.

-

Visualization: Visualize the stained cells using fluorescence microscopy. TUNEL-positive nuclei indicate apoptotic cells.

-

Caption: A typical workflow for in vitro neurotoxicity studies.

Conclusion

This compound exerts complex and multifaceted effects on the central nervous system. Its primary action of disrupting voltage-gated sodium channels initiates a cascade of events, including widespread ion channel and neurotransmitter system dysregulation, oxidative stress, and neuroinflammation, which collectively contribute to neuronal cell death. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in neurotoxicology research and the development of potential therapeutic interventions. A thorough understanding of these mechanisms is critical for assessing the risks associated with this compound exposure and for developing strategies to mitigate its neurotoxic effects.

References

- 1. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cypermethrin? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Alpha-Cypermethrin Toxicity Assays in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-cypermethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health.[1] Its potential for off-target toxicity necessitates robust in vitro methods to assess its effects on mammalian cells. These application notes provide a comprehensive overview and detailed protocols for conducting toxicity assays of this compound in cell culture. The primary mechanisms of this compound toxicity include the induction of oxidative stress, DNA damage, and apoptosis.[2][3] This document outlines key assays to evaluate these toxicological endpoints.

I. Mechanisms of this compound Toxicity

This compound exerts its toxic effects through multiple cellular mechanisms. A primary mode of action involves the disruption of voltage-gated sodium channels in neuronal cells, leading to hyperexcitation.[4][5] However, in non-neuronal cells and at various concentrations, other key mechanisms are prominent:

-

Oxidative Stress: this compound exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems. This imbalance results in damage to lipids, proteins, and DNA.

-

Apoptosis: The insecticide can trigger programmed cell death (apoptosis) through various signaling cascades. The mitochondrial pathway, characterized by changes in Bcl-2 family proteins and cytochrome c release, and the endoplasmic reticulum (ER) stress pathway have been implicated in cypermethrin-induced apoptosis.

-

Genotoxicity: this compound has been shown to induce DNA damage, which can be assessed using methods like the comet assay.

II. Experimental Protocols

Detailed methodologies for key experiments to assess this compound toxicity are provided below. It is recommended to use a cell line relevant to the tissue of interest (e.g., SH-SY5Y for neurotoxicity, HepG2 for hepatotoxicity).

A. Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well tissue culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.

-

Materials:

-

96-well tissue culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubate for the desired duration.

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate at room temperature for the time specified by the manufacturer (usually 20-30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

B. Oxidative Stress Assays

1. Reactive Oxygen Species (ROS) Measurement

This protocol uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), to measure intracellular ROS levels.

-

Materials:

-

Black, clear-bottom 96-well plates

-

Cell line of interest

-

This compound stock solution

-

H2DCF-DA probe

-

Hank's Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microplate reader

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

After cell attachment, treat with this compound for the desired time.

-

Remove the treatment medium and wash the cells with HBSS or serum-free medium.

-

Load the cells with H2DCF-DA (typically 5-10 µM) in HBSS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells again to remove the excess probe.

-

Add HBSS or serum-free medium to each well.

-

Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

C. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cell line of interest

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

D. Genotoxicity Assay

1. Alkaline Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Materials:

-

Microscope slides pre-coated with normal melting point agarose

-

Low melting point agarose

-

Cell lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green, ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

-

Protocol:

-

Treat cells with this compound.

-

Harvest and resuspend the cells in PBS at a specific concentration.

-

Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide.

-

Allow the agarose to solidify on ice.

-

Immerse the slides in cold lysis solution for at least one hour.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage.

-

Wash the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize and score the comets using a fluorescence microscope and specialized software. The extent of DNA damage is typically quantified by parameters such as tail length and the percentage of DNA in the tail.

-

III. Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cell Viability and Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (% of Control) - MTT Assay (48h) | Cytotoxicity (% of Max) - LDH Assay (48h) |

| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |

| 10 | 85 ± 4.8 | 15 ± 3.5 |

| 25 | 62 ± 6.1 | 38 ± 4.2 |

| 50 | 41 ± 5.5 | 59 ± 5.1 |

| 100 | 23 ± 3.9 | 78 ± 6.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Oxidative Stress and Genotoxicity of this compound

| Concentration (µM) | Intracellular ROS (% of Control) (24h) | DNA Damage (% Tail DNA) - Comet Assay (24h) |

| 0 (Control) | 100 ± 8.1 | 5 ± 1.2 |

| 10 | 145 ± 10.3 | 18 ± 2.5 |

| 25 | 210 ± 12.5 | 35 ± 3.8 |

| 50 | 295 ± 15.2 | 52 ± 4.6 |

| 100 | 380 ± 18.9 | 68 ± 5.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction by this compound

| Concentration (µM) | Early Apoptotic Cells (%) (48h) | Late Apoptotic/Necrotic Cells (%) (48h) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 10 | 8.5 ± 1.1 | 3.2 ± 0.6 |

| 25 | 15.2 ± 1.8 | 7.8 ± 1.0 |

| 50 | 25.8 ± 2.5 | 14.5 ± 1.9 |

| 100 | 36.4 ± 3.1 | 22.1 ± 2.4 |

Data are presented as mean ± standard deviation from three independent experiments.

IV. Visualization of Pathways and Workflows

Signaling Pathways

Caption: this compound induced toxicity pathways.

Experimental Workflow

Caption: General workflow for in vitro toxicity testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Toxic Effects Induced by Sub-Acute Exposure to Low Doses of α-Cypermethrin in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The influence of pyrethroides: permethrin, deltamethrin and alpha-cypermetrin on oxidative damage - AHEM [phmd.hirszfeld.pl]

- 4. Cypermethrin (UK PID) [inchem.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Neurobehavioral Assessment of Pyrethroid Exposure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the neurobehavioral effects of pyrethroid exposure in rodent models. The included methodologies and data summaries are intended to guide researchers in designing and conducting studies to evaluate the neurotoxicity of pyrethroids and to screen potential therapeutic interventions.

Introduction to Pyrethroid Neurotoxicity

Pyrethroids are a major class of synthetic insecticides widely used in agriculture and public health.[1][2] While effective against insects, concerns have been raised about their potential neurotoxicity in non-target species, including mammals.[2][3] Exposure to pyrethroids has been linked to a range of neurobehavioral deficits, including altered motor activity, anxiety-like behaviors, and impairments in learning and memory.[4]

The primary mechanism of pyrethroid neurotoxicity involves the disruption of voltage-gated sodium channels in neurons, leading to prolonged neuronal excitation. However, evidence also points to secondary mechanisms, including interference with voltage-gated calcium and chloride channels, induction of oxidative stress, neuroinflammation, and mitochondrial dysfunction. These multifaceted mechanisms contribute to the diverse neurobehavioral outcomes observed following pyrethroid exposure.

Understanding the neurobehavioral consequences of pyrethroid exposure is crucial for risk assessment and the development of protective strategies. The following protocols describe standardized and widely used neurobehavioral assays to assess these effects in a laboratory setting.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neurobehavioral effects of different pyrethroids. These tables are intended to provide a comparative overview of effective doses and observed outcomes.

Table 1: Effects of Pyrethroids on Motor Activity

| Pyrethroid | Animal Model | Dose | Exposure Route | Duration | Observed Effect on Motor Activity | Reference |

| Deltamethrin | Rat | 2-6 mg/kg | Oral | Acute | Dose-dependent decrease | |

| Cismethrin | Rat | 3-18 mg/kg | Oral | Acute | Dose-dependent decrease | |

| Permethrin | Zebrafish Larvae | 25 and 50 µg/L | Aqueous | Acute | No significant change in total distance traveled | |

| Various | Rodents | Various | Oral | Acute | General decrease across ~20 compounds |

Table 2: Effects of Pyrethroids on Anxiety-Like Behavior (Open Field Test)

| Pyrethroid | Animal Model | Dose | Exposure Route | Duration | Observed Effect on Anxiety-Like Behavior | Reference |

| Permethrin | Zebrafish Larvae | 50 µg/L | Aqueous | Acute | Decreased anxiety-like behavior (more time in center) |

Table 3: Effects of Pyrethroids on Acoustic Startle Response

| Pyrethroid | Animal Model | Dose | Exposure Route | Duration | Observed Effect on Startle Response | Reference |

| NAK 1901 | Rat | 1, 2.5, 4 mg/kg | Oral | Acute | Dose-dependent enhancement of startle amplitude | |

| Cypermethrin | Rat | 0.5, 1, 2 mg/kg | Oral | Acute | No effect on startle amplitude or latency | |

| Deltamethrin | Rat | Not specified | Not specified | Acute | Decrease in startle amplitude (cyano compounds) | |

| Cismethrin | Rat | Not specified | Not specified | Acute | Increase in startle amplitude (non-cyano compounds) |

Experimental Protocols

The following are detailed protocols for three common neurobehavioral assays used to assess the effects of pyrethroid exposure.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. Animals with higher levels of anxiety tend to spend more time in the periphery of the arena (thigmotaxis), while less anxious animals explore the center more freely.

Materials:

-

Open field arena (e.g., 42 x 42 x 42 cm PVC box)

-

Video camera and tracking software

-

Disinfectant (e.g., 70% ethanol)

-

Paper towels

-

Timer

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 30 minutes before the test. The lighting in the room should be kept consistent (e.g., 30-100 lux).

-

Arena Preparation: Thoroughly clean the open field arena with disinfectant before and after each animal to remove any olfactory cues.

-

Animal Placement: Gently place the animal in the center of the arena.

-

Recording: Start the video recording and leave the room or remain hidden from the animal's view.

-

Test Duration: Allow the animal to explore the arena for a predetermined period, typically 5 to 10 minutes.

-

Animal Removal: At the end of the session, gently remove the animal and return it to its home cage.

-

Data Analysis: Use the tracking software to analyze the following parameters:

-

Total distance traveled: A measure of general locomotor activity.

-

Time spent in the center zone vs. peripheral zone: A measure of anxiety-like behavior.

-

Number of entries into the center zone: Another indicator of anxiety.

-

Rearing frequency: A measure of exploratory behavior.

-

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.

Materials:

-

Circular water tank (e.g., 90-100 cm in diameter)

-

Escape platform (submerged 1 cm below the water surface)

-

Opaque, non-toxic substance to make the water cloudy (e.g., powdered non-fat milk or non-toxic paint)

-

Water heater to maintain water temperature (e.g., 21-26°C)

-

Video camera and tracking software

-

Distinct visual cues placed around the room

-

Towels for drying the animals

Procedure:

A. Acquisition Phase (Learning):

-

Setup: Fill the tank with water and make it opaque. Place the hidden platform in the center of one of the four quadrants. Arrange distinct visual cues around the room.

-

Trials: Conduct 4 trials per day for 4-5 consecutive days. For each trial, gently place the animal into the water facing the tank wall at one of the four starting positions (North, South, East, West), with the sequence of starting positions varied daily.

-

Escape Latency: Allow the animal to swim and find the hidden platform for a maximum of 60 seconds. Record the time it takes to find the platform (escape latency).

-

Guidance: If the animal fails to find the platform within 60 seconds, gently guide it to the platform.

-

Platform Rest: Allow the animal to remain on the platform for 15-30 seconds to observe the surrounding cues.

-

Inter-Trial Interval: Remove the animal, dry it, and place it in a holding cage for a 60-second inter-trial interval.

B. Probe Trial (Memory):

-

Setup: 24 hours after the last acquisition trial, remove the escape platform from the tank.

-

Procedure: Place the animal in the tank at a novel starting position and allow it to swim for 60 seconds.

-

Data Analysis: Use the tracking software to measure:

-

Time spent in the target quadrant: The quadrant that previously contained the platform.

-

Number of crossings over the former platform location.

-

Swim speed: To control for motor deficits.

-

Acoustic Startle Response (ASR)

The Acoustic Startle Response test measures the reflexive response to a sudden, loud auditory stimulus. It is used to assess sensorimotor gating and can be indicative of anxiety levels.

Materials:

-

Startle response chamber with a load cell platform to measure movement

-

Sound generator and amplifier

-

Computer with software to control stimuli and record responses

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65 dB).

-

Stimuli Presentation: Present a series of acoustic stimuli. A typical session may include:

-

Startle Stimuli: Loud bursts of white noise (e.g., 100-120 dB for 30-40 ms).

-

Prepulse Stimuli: Weaker tones (e.g., 70-85 dB) presented shortly before the startle stimulus to assess prepulse inhibition (PPI).

-

-

Trial Structure: The session consists of multiple trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 20-30 seconds). Trial types include:

-

Startle stimulus alone

-

Prepulse stimulus followed by the startle stimulus

-

No stimulus (to measure baseline movement)

-

-

Data Recording: The system records the maximum startle amplitude (a measure of the reflexive motor response) for each trial.

-

Data Analysis:

-

Startle Amplitude: Compare the average startle amplitude in response to the startle stimulus alone between control and pyrethroid-exposed groups.

-

Prepulse Inhibition (PPI): Calculate PPI as follows: [1 - (Startle amplitude on prepulse trial / Startle amplitude on startle-alone trial)] x 100%. A deficit in PPI can indicate impaired sensorimotor gating.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by pyrethroid exposure and a general experimental workflow for neurobehavioral assessment.

Caption: Key signaling pathways in pyrethroid-induced neurotoxicity.

Caption: Experimental workflow for neurobehavioral assessment.

References

- 1. Neurotoxicity mechanisms of pyrethroids studied by network toxicology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrethroid exposure and neurotoxicity: a mechanistic approach | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]

- 3. Plague | Implication of Pyrethroid Neurotoxicity for Human Health: A Lesson from Animal Models | springermedicine.com [springermedicine.com]

- 4. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SH-SY5Y Cells for the Study of Alpha-Cypermethrin-Induced Neurotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human neuroblastoma cell line, SH-SY5Y, serves as a valuable in vitro model for investigating the neurotoxic effects of various compounds.[1] These cells, derived from a bone marrow biopsy of a four-year-old female with neuroblastoma, possess the ability to differentiate into a more mature neuronal phenotype, expressing markers indicative of neurons.[1][2] This characteristic makes them particularly suitable for studying the mechanisms underlying neurodegenerative diseases and the neurotoxic potential of chemicals like the synthetic pyrethroid insecticide, alpha-cypermethrin. This compound, a Type II pyrethroid, has been shown to induce neurotoxicity, and SH-SY5Y cells provide a consistent and reproducible system to dissect the cellular and molecular pathways involved.[2]

This document provides detailed application notes and experimental protocols for using SH-SY5Y cells to study the effects of this compound, with a focus on cytotoxicity, oxidative stress, and apoptosis.

Core Concepts: this compound's Effects on SH-SY5Y Cells

This compound exposure has been demonstrated to elicit a cascade of detrimental effects in SH-SY5Y cells, primarily centered around the induction of oxidative stress and the activation of apoptotic cell death pathways.

-

Cytotoxicity: this compound induces dose- and time-dependent cell death in SH-SY5Y cells. This is often quantified by measuring the reduction of cell viability and the release of lactate dehydrogenase (LDH) into the culture medium.

-

Oxidative Stress: A key mechanism of this compound-induced neurotoxicity is the generation of reactive oxygen species (ROS). This increase in ROS leads to lipid peroxidation and DNA damage.

-

Apoptosis: The pesticide triggers programmed cell death, or apoptosis, in SH-SY5Y cells. This is characterized by the activation of caspases, particularly caspase-3/7, and alterations in the expression of apoptosis-related genes such as Bax and Bcl-2.

-

Signaling Pathways: The neurotoxic effects of this compound involve the modulation of various signaling pathways. Studies have pointed to the involvement of pathways related to oxidative stress response and apoptosis.

Data Presentation: Quantitative Effects of this compound on SH-SY5Y Cells

The following tables summarize the quantitative data on the effects of this compound on SH-SY5Y cells, providing a clear basis for experimental design and data comparison.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| Parameter | Value | Reference |

| IC50 (MTT Assay) | 78.3 ± 2.98 µM | |

| IC50 (LDH Assay) | 71.5 ± 3.94 µM |

Table 2: Oxidative Stress Markers in SH-SY5Y Cells Exposed to this compound

| Parameter | Concentration of this compound | Observation | Reference |

| ROS Generation | 5 µM | 24% increase | |

| Lipid Peroxidation | 1-100 µM | Dose-dependent increase | |

| Nitric Oxide (NO) Levels | 1-100 µM | Dose-dependent increase |

Table 3: Apoptosis Markers in SH-SY5Y Cells Exposed to this compound

| Parameter | Concentration of this compound | Observation | Reference |

| Caspase-3/7 Activity | Concentration-dependent | Increase | |

| Gene Expression | Concentration-dependent | Alterations in Bax, Bcl-2, and Casp-3 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations for treating the cells. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%).

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of damaged cells.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

-

Oxidative Stress Assays

This assay measures the overall levels of reactive oxygen species within the cells.

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate or on coverslips in a 24-well plate.

-

Treat the cells with this compound.

-

Wash the cells with a warm buffer (e.g., PBS or HBSS).

-

Load the cells with 10 µM DCFH-DA in a warm buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

-

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat SH-SY5Y cells with this compound.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

This assay measures the activity of key executioner caspases in the apoptotic pathway.

-

Principle: The assay utilizes a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a fluorophore or a luminogenic molecule. Cleavage of the substrate by active caspase-3/7 releases the reporter molecule, which can be quantified.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate and treat with this compound.

-

Lyse the cells using the lysis buffer provided in a commercial caspase-3/7 activity assay kit.

-

Add the caspase-3/7 substrate to the cell lysates.

-

Incubate according to the manufacturer's instructions to allow for substrate cleavage.

-

Measure the fluorescence (e.g., excitation ~405 nm, emission ~535 nm for AFC-based substrates) or luminescence using a plate reader.

-

Western Blotting

This technique is used to detect and quantify specific proteins involved in the cellular response to this compound.

-

Protocol:

-

Treat SH-SY5Y cells with this compound and harvest the cells.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by heating with Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, GAPDH as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: this compound induced apoptosis signaling pathway in SH-SY5Y cells.

References

Measuring Enzyme Activity Changes Induced by Alpha-Cypermethrin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cypermethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health to control a variety of pests.[1] Its mechanism of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death.[2] However, concerns regarding its potential off-target effects in non-target organisms, including mammals, are growing. Exposure to this compound has been linked to a range of toxicological effects, including neurotoxicity, hepatotoxicity, and oxidative stress.[3][4][5] A key aspect of understanding the toxicological profile of this compound involves assessing its impact on enzyme activity. This document provides detailed application notes and protocols for measuring changes in the activity of key enzymes affected by this compound exposure.

The primary enzymatic systems affected by this compound include those involved in oxidative stress, liver function, and neurotransmission. Specifically, this document will focus on:

-

Oxidative Stress Enzymes: Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione S-Transferase (GST).

-

Liver Function Enzymes: Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).

-

Neurotransmission Enzyme: Acetylcholinesterase (AChE).

These enzymes serve as critical biomarkers for assessing the toxicological impact of this compound. Monitoring their activity provides valuable insights into the mechanisms of toxicity and can aid in the development of potential therapeutic interventions.

Data Presentation: Summary of this compound's Impact on Enzyme Activity

The following tables summarize the quantitative changes in enzyme activity observed in various studies following exposure to this compound. The data is presented to facilitate easy comparison across different enzymes and experimental models.

Table 1: Effects of this compound on Oxidative Stress Enzymes

| Enzyme | Model Organism | Tissue | Exposure Details | Change in Activity | Reference |

| Catalase (CAT) | Mice | Liver | 7 mg/kg body weight, oral, for 30 days | ↓ 62.01% | |

| Rats | Liver | 50 mg/kg, oral, for 15 days | ↓ Significant Decrease | ||

| Tomato Plant | Seedlings/Plants | Various concentrations | ↑ Enhanced activity | ||

| Superoxide Dismutase (SOD) | Mice | Liver | 7 mg/kg body weight, oral, for 30 days | ↓ 70.45% | |

| Rats | Liver | 50 mg/kg, oral, for 15 days | ↓ Significant Decrease | ||

| Tomato Plant | Seedlings/Plants | Various concentrations | ↑ Enhanced activity | ||

| Glutathione S-Transferase (GST) | Mice | Liver | 7 mg/kg body weight, oral, for 30 days | ↓ 67.84% | |

| Marbled Crayfish | Whole body | 0.05 µg/L | ↓ Significant Decrease | ||

| Tomato Plant | Seedlings/Plants | Various concentrations | ↑ Enhanced activity |

Table 2: Effects of this compound on Liver Function Enzymes

| Enzyme | Model Organism | Tissue/Fluid | Exposure Details | Change in Activity | Reference |

| Aspartate Aminotransferase (AST) | Rats | Plasma | 0.02 mg/kg/day, oral, during gestation | ↑ Significant Increase | |

| Agricultural Farmers | Serum | Occupational exposure | ↑ Significant Increase | ||

| Rats | Serum | Sub-chronic exposure | ↑ Significant Increase | ||

| Alanine Aminotransferase (ALT) | Rats | Plasma | 0.02 mg/kg/day, oral, during gestation | ↑ Significant Increase | |

| Agricultural Farmers | Serum | Occupational exposure | ↑ Significant Increase | ||

| Rats | Serum | Sub-chronic exposure | ↑ Significant Increase |

Table 3: Effects of this compound on Acetylcholinesterase (AChE) Activity

| Enzyme | Model Organism | Tissue | Exposure Details | Change in Activity | Reference |

| Acetylcholinesterase (AChE) | Fish (Labeo rohita) | Brain | Sub-lethal concentrations | ↓ Inhibition | |

| Fish (Channa punctatus) | Brain, Muscle, Gills | Sub-lethal concentrations | ↓ Significant Decrease | ||

| Rats | Kidney, Liver | 2.186 µg/kg to 0.786 mg/kg bw/day, oral, for 28 days | ↓ Decrease in activity |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on enzyme activity.

Caption: Oxidative stress pathway induced by this compound.

Caption: General experimental workflow for enzyme activity measurement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol for Measuring Catalase (CAT) Activity

This protocol is based on the spectrophotometric method of Aebi, which measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30 mM, freshly prepared in phosphate buffer)

-

Tissue homogenate or cell lysate

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Assay Mixture: In a quartz cuvette, add 1.0 mL of phosphate buffer.

-

Baseline Reading: Add an appropriate volume of the sample supernatant (e.g., 50-100 µL) to the cuvette, mix by inversion, and measure the absorbance at 240 nm to get a baseline reading.

-

Reaction Initiation: To initiate the reaction, add 1.0 mL of 30 mM H₂O₂ solution to the cuvette and mix immediately.

-

Kinetic Measurement: Monitor the decrease in absorbance at 240 nm for 1-3 minutes at 30-second intervals. The rate of decrease is proportional to the catalase activity.

-

Calculation: Catalase activity is expressed as units per milligram of protein (U/mg protein). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The calculation is as follows:

-

Activity (U/mL) = (ΔA₂₄₀/min * Reaction Volume) / (ε * Sample Volume)

-

Specific Activity (U/mg protein) = Activity (U/mL) / Protein Concentration (mg/mL)

-

Where:

-

ΔA₂₄₀/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

-

Reaction Volume and Sample Volume are in mL.

-

-

Protocol for Measuring Superoxide Dismutase (SOD) Activity

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

-

Phosphate buffer (50 mM, pH 7.8)

-

L-methionine (13 mM)

-

Nitroblue tetrazolium (NBT) (75 µM)

-

EDTA (10 µM)

-

Riboflavin (2 µM)

-

Tissue homogenate or cell lysate

-

Spectrophotometer

-

Illumination source (e.g., fluorescent lamp)

Procedure:

-

Sample Preparation: Prepare the sample as described for the catalase assay.

-

Reaction Mixture: In a test tube, prepare the reaction mixture containing:

-

1.5 mL of Phosphate buffer

-

0.2 mL of L-methionine

-

0.2 mL of NBT

-

0.2 mL of EDTA

-

An appropriate volume of sample supernatant (e.g., 50-100 µL)

-

Distilled water to make the final volume 2.8 mL.

-

-

Reaction Initiation: Add 0.2 mL of riboflavin to the mixture.

-

Illumination: Expose the tubes to a uniform light source for 15 minutes. A control tube without the enzyme should be run simultaneously.

-

Absorbance Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of inhibition of NBT reduction is calculated as:

-

% Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] * 100

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction under the assay conditions.

-

Protocol for Measuring Glutathione S-Transferase (GST) Activity

This protocol measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.

Materials:

-

Phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) (1 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) (1 mM, dissolved in ethanol)

-

Tissue homogenate or cell lysate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare the sample as described for the catalase assay.

-

Assay Mixture: In a cuvette, prepare the reaction mixture containing:

-

1.0 mL of Phosphate buffer

-

0.1 mL of GSH solution

-

An appropriate volume of sample supernatant (e.g., 50-100 µL)

-

-

Baseline Reading: Mix the contents and allow it to equilibrate to 25°C for 1 minute. Measure the absorbance at 340 nm.

-

Reaction Initiation: Add 0.1 mL of CDNB solution to the cuvette and mix immediately.

-

Kinetic Measurement: Monitor the increase in absorbance at 340 nm for 3-5 minutes at 30-second intervals.

-

Calculation: GST activity is expressed as nmol of CDNB-GSH conjugate formed per minute per milligram of protein.

-

Activity (nmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume * 1000) / (ε * Sample Volume)

-

Specific Activity (nmol/min/mg protein) = Activity (nmol/min/mL) / Protein Concentration (mg/mL)

-

Where:

-

ΔA₃₄₀/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of the CDNB-GSH conjugate at 340 nm (9.6 mM⁻¹cm⁻¹).

-

-

Protocol for Measuring Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) Activity

These protocols are based on the colorimetric determination of the keto-acids produced.

Materials:

-

Commercial AST and ALT assay kits (recommended for standardized results)

-

Serum or plasma sample

-

Spectrophotometer

Procedure:

-

Sample Preparation: Collect blood and separate the serum or plasma.

-

Assay: Follow the instructions provided with the commercial assay kit. Typically, the procedure involves:

-

Reconstituting the reagents.

-

Adding a specific volume of the sample to the reagent mixture.

-

Incubating the reaction for a specified time at a specific temperature (usually 37°C).

-

Measuring the absorbance at a specific wavelength (e.g., 505 nm for colorimetric assays).

-

-

Calculation: Calculate the enzyme activity (usually in U/L) based on the standard curve provided with the kit or using the formula specified in the kit's protocol.

Protocol for Measuring Acetylcholinesterase (AChE) Activity

This protocol is based on the Ellman method, which measures the hydrolysis of acetylthiocholine.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (10 mM)

-

Acetylthiocholine iodide (ATCI) (75 mM)

-

Tissue homogenate or cell lysate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue (e.g., brain) in ice-cold phosphate buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and use the supernatant.

-

Reaction Mixture: In a cuvette, add:

-

2.6 mL of Phosphate buffer

-

0.1 mL of DTNB solution

-

An appropriate volume of sample supernatant (e.g., 50 µL)

-

-

Baseline Reading: Mix and incubate for 5 minutes at 25°C. Measure the absorbance at 412 nm.

-

Reaction Initiation: Add 20 µL of ATCI solution to the cuvette and mix.

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm for 3-5 minutes at 30-second intervals.

-